1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide involves multiple steps. One common method starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester. This ester is then treated with hydrazine hydrate to yield a hydrazide. The hydrazide undergoes further reactions with carbon disulfide and potassium hydroxide to form an oxadiazole, which is then converted into the desired compound through a series of alkylation and cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a base and a suitable solvent such as ethanol or dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide, including:
- 1-[(2,4-Dioxo-6-methyl-1H-pyrimidin-5-yl)sulfonyl]nipecotic acid
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(4-Methyl-2,6-dioxo-3H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxylic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H24N4O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O5S/c1-13-16(18(25)22-19(26)21-13)29(27,28)23-11-5-8-15(12-23)17(24)20-10-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,20,24)(H2,21,22,25,26) |
InChI Key |
SWQWZMWRZZXODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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